tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate
Description
The compound tert-butyl 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-imidazole-2-carboxylate features a 1-methylimidazole core with two critical protective groups:
- A tert-butyl ester at the 2-position, providing acid-labile protection for carboxylic acid functionality.
- An Fmoc [(9H-fluoren-9-yl)methoxycarbonyl]-protected amino group at the 4-position, offering base-labile protection for amines, commonly used in solid-phase peptide synthesis (SPPS) .
This dual-protection strategy enables sequential deprotection, making the compound valuable in multi-step organic and medicinal chemistry syntheses. Its molecular weight is approximately 450 g/mol (exact value dependent on isotopic composition), with applications in peptide synthesis, enzyme inhibitor development, and proteomic studies.
Propriétés
IUPAC Name |
tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-24(2,3)31-22(28)21-25-20(13-27(21)4)26-23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-13,19H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLAWYATGNCBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CN1C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Functional Group Variations in Imidazole Derivatives
tert-Butyl 4-(Hydroxymethyl)-1H-Imidazole-1-Carboxylate (CAS 120277-50-1)
- Structure: Features a hydroxymethyl (-CH2OH) group at the 4-position instead of the Fmoc-amino group.
- Properties :
- Key Difference : Lacks the Fmoc group, limiting its utility in SPPS but offering versatility in hydroxylation reactions.
tert-Butyl 4-Formyl-1H-Imidazole-1-Carboxylate
- Structure : Contains a formyl (-CHO) group at the 4-position.
- Properties :
- Key Difference: The formyl group provides a distinct reactivity profile compared to the Fmoc-amino group, favoring applications in material science over peptide synthesis.
Fmoc-Protected Analogs with Heterocyclic Cores
4-(4-((((9H-Fluoren-9-yl)Methoxy)Carbonyl)Amino)-1-Methyl-1H-Pyrrole-2-Carboxamido)-1-Methyl-1H-Imidazole-2-Carboxylic Acid (CAS 1040393-13-2)
- Structure : Combines imidazole and pyrrole rings with Fmoc and carboxylic acid groups.
- Properties :
- Applications : Proteomic probes and bioconjugation due to its dual heterocyclic framework.
Fmoc-PNA Building Blocks (e.g., PNA1010, PNA1020)
- Structure : Fmoc-protected peptide nucleic acid (PNA) derivatives with glycine backbones.
- Properties: Molecular Weight: ~700–740 g/mol . Designed for non-ribosomal incorporation into oligonucleotide analogs.
- Key Difference : PNAs mimic DNA/RNA, whereas the target compound’s imidazole core is more suited for small-molecule drug design.
Thiazole and Pyrazolopyridine Derivatives
tert-Butyl (2-(Methylsulfonyl)-5-(2-Nitrobenzoyl)Thiazol-4-yl)Carbamate
- Structure : Thiazole core with nitrobenzoyl and tert-butyl carbamate groups.
- Properties :
- Applications : Kinase inhibitor precursors (e.g., CDK9).
tert-Butyl 5-[(4R)-4-Fluoro-D-Prolyl]Amino]-1H-Pyrazolo[4,3-b]Pyridine-1-Carboxylate
- Structure : Pyrazolopyridine core with fluorinated proline.
- Properties :
- Key Difference : The pyrazolopyridine scaffold is larger and more rigid than imidazole, affecting pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
